5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine
Description
5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a pyrimidine ring substituted with a chloro group and an N-ethyl group, which itself is further substituted with a methoxy group and a methylthiophenyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-8-3-4-11(18-8)10(17-2)7-16-12-14-5-9(13)6-15-12/h3-6,10H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCCOQDLOWWLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC2=NC=C(C=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: : This can be achieved through a condensation reaction between an appropriate β-diketone and guanidine.
Introduction of the Chloro Group: : Chlorination of the pyrimidine ring can be performed using reagents such as thionyl chloride (SOCl₂) under controlled conditions.
Attachment of the Ethyl Group: : The ethyl group can be introduced via nucleophilic substitution reactions using ethylamine.
Introduction of the Methoxy and Methylthiophenyl Groups: : These groups can be introduced through subsequent substitution reactions using methanol and methylthiophene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and heat.
Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: : Ethylamine, methanol, and methylthiophene derivatives under reflux conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted pyrimidines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
5-Chloro-2-methoxypyrimidine: : Similar core structure but lacks the ethyl and methylthiophenyl groups.
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine: : Similar to the target compound but without the chloro group.
These comparisons highlight the uniqueness of 5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
